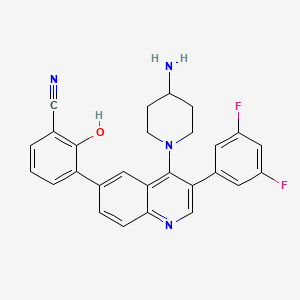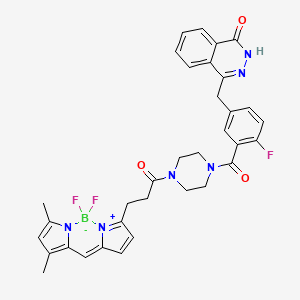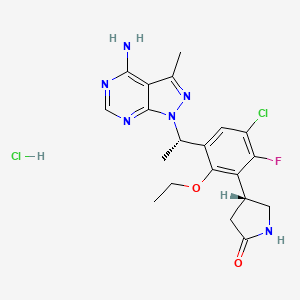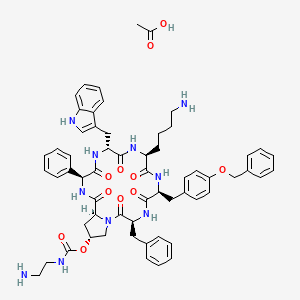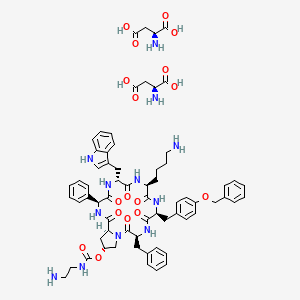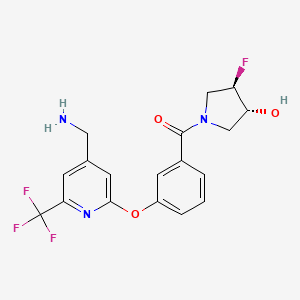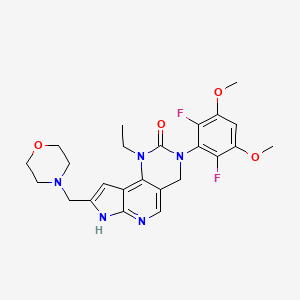
培美曲替尼
描述
派米替尼,商品名为Pemazyre,是一种抗癌药物,主要用于治疗胆管癌(胆管癌)。 它是一种选择性、强效、可逆的、口服的成纤维细胞生长因子受体 (FGFR) 1–3 抑制剂 。 派米替尼通过阻断肿瘤细胞中的FGFR2来阻止它们生长和扩散 .
科学研究应用
派米替尼具有广泛的科学研究应用,包括:
化学: 用作研究 FGFR 抑制剂及其化学性质的模型化合物。
生物学: 研究其对细胞信号通路的影响及其作为治疗剂的潜力。
作用机制
派米替尼通过抑制 FGFR1、FGFR2 和 FGFR3 的活性发挥作用。 这些受体参与调节细胞增殖、存活和迁移的细胞信号通路 。通过阻断这些受体,派米替尼阻止癌细胞的生长和扩散。 所涉及的分子靶点和通路包括 RAS-MAPK、PI3K-AKT、STAT 和 PLCγ 通路 .
生化分析
Biochemical Properties
Pemigatinib interacts with fibroblast growth factor receptors (FGFRs) 1–3, inhibiting their activity . The extensive network of hydrogen bonds and van der Waals contacts found in the FGFR1-Pemigatinib binding mode accounts for its high potency .
Cellular Effects
Pemigatinib influences cell function by inhibiting FGFRs, which regulate cell migration, proliferation, and cell differentiation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pemigatinib exerts its effects at the molecular level by binding to FGFRs and inhibiting their activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over the course of a single-arm, phase 2 study, patients with pretreated, advanced CCA who received Pemigatinib once daily had an objective response; nearly half had stable disease . The long-term effects of Pemigatinib on cellular function in in vitro or in vivo studies are still being researched .
Dosage Effects in Animal Models
The effects of Pemigatinib vary with different dosages in animal models .
Metabolic Pathways
Pemigatinib is involved in the FGFR signaling pathway . It interacts with FGFRs, which can lead to effects on metabolic flux or metabolite levels .
Transport and Distribution
Current studies focus on its interactions with FGFRs and the effects on its localization or accumulation .
Subcellular Localization
Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
派米替尼是通过涉及各种化学反应的多步过程合成的。 反应条件通常包括使用溶剂、催化剂以及特定的温度和压力设置以确保所需的化学转化 .
工业生产方法
派米替尼的工业生产涉及将实验室合成规模扩大到更大规模,同时保持化合物的纯度和产量。 此过程需要优化反应条件、纯化技术和质量控制措施,以确保最终产品符合监管标准 .
化学反应分析
反应类型
派米替尼经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团.
常用试剂和条件
用于派米替尼合成和反应的常用试剂包括:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或烷基化剂.
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化反应可以生成羟基化衍生物,而还原反应可以生成脱羟基化化合物 .
相似化合物的比较
派米替尼与其他 FGFR 抑制剂相比,例如:
富提巴替尼: 另一种用于治疗胆管癌的 FGFR 抑制剂。
厄达替尼: 用于治疗尿路上皮癌的 FGFR 抑制剂。
英菲格拉替尼: 一种用于治疗胆管癌的 FGFR 抑制剂.
派米替尼在对 FGFR1–3 的选择性和效力方面独树一帜,使其成为具有 FGFR2 融合或重排的患者的宝贵靶向治疗方法 .
属性
IUPAC Name |
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDMJFOHIXMBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027955 | |
| Record name | Pemigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast growth factor receptor (FGFR) is a receptor tyrosine kinase involved in activating signalling pathways that promote cell proliferation, survival, and migration, as well as growth arrest and cellular differentiation. The initiation of the FGFR signalling pathway requires the binding of its natural ligand, fibroblast growth factor (FGF). Once FGF binds to the extracellular ligand-binding domain of the receptor, FGFRs dimerize and autophosphorylate the tyrosine residue in the intracellular tyrosine-kinase domain, leading to the activation of the tyrosine kinase. Downstream cascades involve phosphorylation of multiple intracellular signalling proteins, such as phosphatidylinositol 3 kinase (PI3K)-AKT and RAS/mitogen-activated protein kinase (MAPK), and phospholipase Cγ, which activates the protein kinase C pathway. FGFR-mediated pathway ultimately promotes cell growth, differentiation, survival, angiogenesis, and organogenesis, depending on cell type. Expressed in different isoforms in various tissues and cell lines, FGFRs are not constitutively active in normal cells. However, FGFR1, FGFR2, or FGFR3 alterations in certain tumours can lead to constitutive FGFR activation and aberrant FGFR signalling, supporting the proliferation and survival of malignant cells. Pemigatinib inhibits FGFR1, FGFR2, and FGFR3, blocking their signalling pathways and decreasing cell viability in cancer cell lines with activating FGFR amplification and fusions that resulted in constitutive activation of FGFR signalling. Genetic alterations in FGFR1, FGFR2, and FGFR3 (such as amplification, missense, or fusion mutations in the coding region) leading to constitutive activation of FGFR signalling pathways are observed in various tumours. However, alterations in FGFR genes are demonstrated in selected patients and do not always imply oncogene development. Therefore, it is imperative that fusion or rearrangement of FGFRs are demonstrated through tests prior to initiation of drug therapy. | |
| Record name | Pemigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1513857-77-6 | |
| Record name | Pemigatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMIGATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)
![3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)](/img/structure/B609822.png)
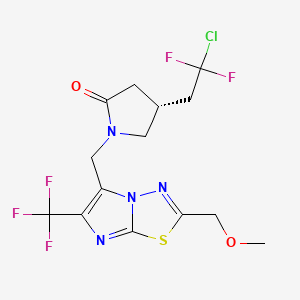
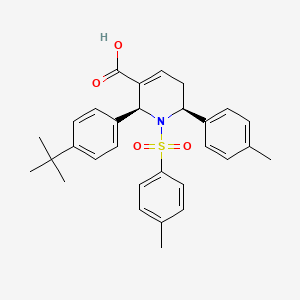

![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
